molecular formula C14H20Cl2N4 B6208637 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride CAS No. 2703781-04-6

1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride

Cat. No. B6208637
CAS RN: 2703781-04-6
M. Wt: 315.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride, often referred to as MIPD, is a synthetic compound that has been studied for its potential therapeutic applications. MIPD is a derivative of the imidazole class of organic compounds, and is known to be a potent agonist at serotonin 5-HT2A receptors. It has been studied for its potential to be used in the treatment of depression and anxiety, as well as for its potential to be used as a research tool in the laboratory.

Mechanism of Action

MIPD acts as an agonist at serotonin 5-HT2A receptors, which are located throughout the central and peripheral nervous systems. When MIPD binds to these receptors, it activates a signaling cascade that results in the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in various physiological processes, including mood regulation, anxiety, and cognition.
Biochemical and Physiological Effects
MIPD has been studied for its potential to be used as a therapeutic agent in the treatment of depression and anxiety. It has been found to have antidepressant-like effects in animal models, and has been found to have anxiolytic-like effects as well. It has also been studied for its potential to be used as a research tool in the laboratory, and has been found to be a potent agonist at serotonin 5-HT2A receptors.

Advantages and Limitations for Lab Experiments

MIPD has several advantages as a research tool in the laboratory. It is a potent agonist at serotonin 5-HT2A receptors, and it is relatively easy to synthesize. Additionally, it is relatively stable in solution and has a long shelf life. However, it is important to note that MIPD is not suitable for use in humans, and it is not approved for clinical use.

Future Directions

There are several potential future directions for research involving MIPD. These include further study of its potential therapeutic applications in the treatment of depression and anxiety, as well as further study of its pharmacological effects. Additionally, further research could be conducted on its potential to be used as a research tool in the laboratory, such as studying its effects on other types of serotonin receptors. Additionally, further research could be conducted on its potential interactions with other drugs, and its potential effects on other physiological processes.

Synthesis Methods

MIPD is synthesized through a multi-step process that begins with the reaction of 4-methylphenylhydrazine and ethyl chloroformate. This reaction produces 1-(1-chloroethyl)-4-methylphenylhydrazine, which is then reacted with 2-amino-1-methyl-1H-imidazole-4-carboxylic acid in the presence of a base. This reaction produces 1-(1-(4-methylphenyl)-1H-imidazole-2-yl)piperazine dihydrochloride, also known as MIPD.

Scientific Research Applications

MIPD has been studied for its potential to be used as a research tool in the laboratory. It has been used to study the pharmacological effects of serotonin 5-HT2A receptors, and has been found to be a potent agonist at these receptors. It has also been used to study the effects of serotonin 5-HT2A receptor antagonists, and has been found to be a useful tool for this purpose.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves the reaction of 4-methylbenzylamine with glyoxal followed by reaction with piperazine and hydrochloric acid to yield the final product.", "Starting Materials": [ "4-methylbenzylamine", "glyoxal", "piperazine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-methylbenzylamine with glyoxal in ethanol to yield 1-(4-methylphenyl)-2-imidazolidinone", "Step 2: Reaction of 1-(4-methylphenyl)-2-imidazolidinone with piperazine in ethanol to yield 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine", "Step 3: Reaction of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine with hydrochloric acid to yield 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride" ] }

CAS RN

2703781-04-6

Product Name

1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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